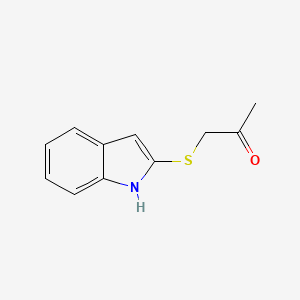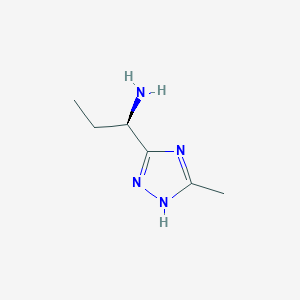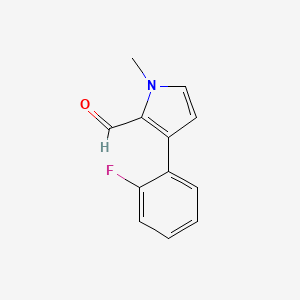
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the pyrrole ring, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a suitable pyrrole derivative. One common method includes the use of a metal catalyst and glacial acetic acid. The reaction is carried out under vacuum, followed by hydrogenation and reduction steps using Raney nickel as a catalyst . The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through reduction and purification steps.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. The process involves the use of high-pressure autoclaves, controlled temperature and pressure conditions, and efficient catalysts to facilitate the reaction. The use of a one-pot synthesis method helps in reducing the generation of waste and improving the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in the synthesis of functionalized polymers
Mécanisme D'action
The mechanism of action of 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The fluorophenyl group enhances its binding affinity to target proteins, while the pyrrole ring contributes to its overall stability and reactivity. The exact pathways and molecular targets are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Fluorophenyl)-1H-pyrrole-2-carbaldehyde
- 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol
- 3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
3-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde stands out due to its unique combination of a fluorophenyl group and a pyrrole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .
Propriétés
Formule moléculaire |
C12H10FNO |
|---|---|
Poids moléculaire |
203.21 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10FNO/c1-14-7-6-10(12(14)8-15)9-4-2-3-5-11(9)13/h2-8H,1H3 |
Clé InChI |
OBQOTDUKZZNNBW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1C=O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


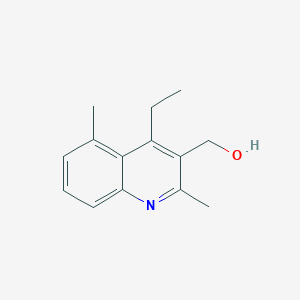
![[(3-Chloro-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13189844.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-2-azaspiro[3.5]nonane](/img/structure/B13189847.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13189849.png)
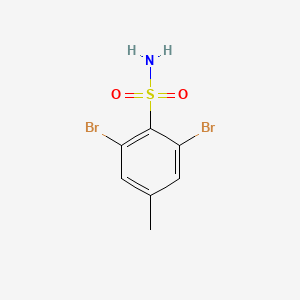
![[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)
![Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189880.png)



![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)
